![molecular formula C18H19FN2O4S B6478215 1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide CAS No. 1251687-40-7](/img/structure/B6478215.png)
1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
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Description
1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is 378.10495643 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has introduced a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach . This protocol enables a formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, this method played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
One-Pot Synthesis of α-Bromoketones
Another intriguing application involves a versatile one-pot strategy to synthesize α-bromoketones from secondary alcohols. This method employs ammonium bromide and Oxone, providing a convenient and efficient route to α-bromoketones . The resulting α-bromoketones find utility in various synthetic transformations, including the construction of complex molecules and drug intermediates.
properties
IUPAC Name |
1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-17-11-15(7-8-16(17)21-9-3-6-18(21)22)20-26(23,24)12-13-4-2-5-14(19)10-13/h2,4-5,7-8,10-11,20H,3,6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZLEVHKCWOZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC(=CC=C2)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |
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